Compound Description: This compound is a potent and selective β(3) adrenergic receptor agonist. It exhibits an EC50 of 3.6 nM for human β(3) receptors and demonstrates >600-fold selectivity over β(1) and β(2) receptors. []
Relevance: While this compound shares the 3-pyridinyl and 4-(trifluoromethyl)phenyl moieties with N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-[4-(trifluoromethyl)phenyl]glycinamide, it notably differs in the central linker. Instead of a glycinamide core, it incorporates a substituted thiazole benzenesulfonamide. This difference highlights the exploration of diverse central linkers while maintaining specific pharmacophores. []
Compound Description: DPC 423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [] It exhibits a unique metabolic profile, forming unusual glutamate conjugates through a reaction mediated by gamma-glutamyltranspeptidase (GGT). [, ]
Compound Description: This compound serves as a prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [] Following oral administration in rats, it undergoes metabolic conversion to release the active anti-inflammatory compound. []
Relevance: This compound is structurally related to N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-[4-(trifluoromethyl)phenyl]glycinamide through the presence of the 4-(trifluoromethyl)phenyl moiety. This shared feature suggests a potential exploration of isoxazole derivatives as analogs of the target compound, potentially impacting its physicochemical or pharmacological properties. []
Compound Description: This molecule acts as a dihydroorotate dehydrogenase (DHODH) inhibitor. [] Its in vivo activity in rat and mouse models of delayed-type hypersensitivity correlates with its DHODH inhibitory potency. []
Relevance: The presence of the 4-(trifluoromethyl)phenyl group links this compound to N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-[4-(trifluoromethyl)phenyl]glycinamide. The variation in the substitution pattern (3'-methyl instead of a direct attachment of the trifluoromethyl group) on the phenyl ring highlights the exploration of subtle modifications for optimizing activity and pharmacokinetic properties. []
Compound Description: AMG8562 functions as a transient receptor potential vanilloid type 1 (TRPV1) modulator. [] Unlike TRPV1 antagonists that induce hyperthermia, AMG8562 exhibits antihyperalgesic effects without causing hyperthermia in rats. []
Relevance: AMG8562 shares the 4-(trifluoromethyl)phenyl structural feature with N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-[4-(trifluoromethyl)phenyl]glycinamide. This commonality points to the utilization of this moiety across different pharmacological targets, emphasizing its potential versatility in medicinal chemistry. []
Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. [] It demonstrates significant weight-loss efficacy in diet-induced obese mice and a favorable off-target profile. []
Compound Description: This compound is a neutrophil elastase inhibitor currently under development by AstraZeneca. The tosylate salt of this molecule exhibits improved physical properties compared to the free base form. []
Relevance: The inclusion of a 3-(trifluoromethyl)phenyl group connects this compound to N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-[4-(trifluoromethyl)phenyl]glycinamide, despite differences in the core structure. This comparison highlights the exploration of isomeric variations of the trifluoromethylphenyl moiety in drug discovery. []
Compound Description: JNJ-1930942 is a highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). [] It enhances choline-evoked Ca2+ influx and improves sensory gating in animal models. []
Relevance: Although structurally distinct, JNJ-1930942 shares the 3-(trifluoromethyl)phenyl substituent with N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-[4-(trifluoromethyl)phenyl]glycinamide. The presence of this group in compounds targeting different receptors suggests its potential role in influencing pharmacokinetic properties or binding interactions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.